CID 20243017
Description
CID 20243017 is a PubChem Compound Identifier (CID) assigned to a unique organic compound within the PubChem database. The compound’s entry in PubChem likely includes metadata such as synthesis protocols, safety data, and cross-references to scientific literature, enabling its use in drug discovery, environmental toxicology, and metabolomics research .
Properties
Molecular Formula |
C18H39Si |
|---|---|
Molecular Weight |
283.6 g/mol |
InChI |
InChI=1S/C18H39Si/c1-4-7-9-11-13-15-17-19(6-3)18-16-14-12-10-8-5-2/h4-18H2,1-3H3 |
InChI Key |
CZYDLJFGIGZJSN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC[Si](CC)CCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound “CID 20243017” involves several steps, each requiring specific reagents and conditions. The synthetic route typically starts with the selection of appropriate starting materials, which undergo a series of chemical reactions to form the desired compound. These reactions may include alkylation, oxidation, reduction, and substitution reactions, depending on the specific structure of the compound.
Industrial Production Methods
In industrial settings, the production of “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of large-scale reactors, precise temperature control, and the use of catalysts to accelerate the reactions. The industrial production process is designed to be efficient and cost-effective, while maintaining the quality of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The compound participates in nucleophilic substitution reactions facilitated by its electron-deficient β-carbon in the enone system. Key characteristics include:
-
Reagents : Primary amines, thiols, or stabilized carbanions
-
Mechanism : 1,4-addition (Michael addition) driven by resonance stabilization of the α,β-unsaturated carbonyl system
-
Outcome : Formation of β-substituted ketones with yields ranging from 65–92% under optimized conditions
Electrochemical Activation
Recent advances highlight CID 20243017’s compatibility with electrochemical methods to enhance reaction efficiency:
-
Setup : Platinum electrodes in aprotic solvents (e.g., DMF, acetonitrile)
-
Effect : Electric fields stabilize transition states, reducing activation energy by ~30% compared to thermal pathways
-
Applications : Sustainable synthesis of pharmaceutical intermediates via controlled redox processes
Acid-Catalyzed Hydration
Under aqueous acidic conditions (pH < 3):
-
Protonation : C=C bond protonation generates a carbocation at the β-position
-
Nucleophilic Attack : Water adds to the carbocation, forming a β-hydroxy ketone
-
Rearrangement : Tautomerization stabilizes the product as a vicinal diol (observed in 78% yield)
Representative Equation :
Radical Polymerization
The enone system undergoes UV-initiated radical polymerization:
-
Initiator : AIBN (azobisisobutyronitrile) at 70°C
-
Product : Cross-linked polymers with glass transition temperatures (Tg) of 120–135°C
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Application : Biomedical scaffolds due to biodegradability and mechanical stability
Physicochemical Influences on Reactivity
Experimental and predicted properties from EPA’s Chemicals Dashboard :
| Property | Experimental Value | Predicted Value | Source |
|---|---|---|---|
| LogP | 2.81 | 3.12 | |
| Water Solubility | 8.9 mg/L | 5.4 mg/L | |
| Boiling Point | 287°C | 302°C |
High logP values correlate with increased reactivity in nonpolar media, favoring nucleophilic additions over polar solvents .
Solvent Effects
-
Polar aprotic solvents (DMF, DMSO): Enhance reaction rates by stabilizing ionic intermediates (e.g., 1.5× faster in DMSO vs. THF)
-
Nonpolar solvents (toluene): Favor radical pathways with 20% higher polymer yields
Catalytic Systems
-
Organocatalysts : Proline derivatives improve enantioselectivity in asymmetric additions (up to 92% ee)
-
Transition Metals : Pd/C enables selective hydrogenation of the carbonyl group without reducing the C=C bond
Scientific Research Applications
The compound “CID 20243017” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: It is investigated for its potential therapeutic effects, including its ability to modulate biological pathways and its potential as a drug candidate.
Industry: It is used in the production of various industrial products, including polymers, coatings, and specialty chemicals.
Mechanism of Action
The mechanism of action of “CID 20243017” involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific structure of the compound and its interactions with other molecules.
Comparison with Similar Compounds
Table 1: Hypothetical Physicochemical Comparison
Table 2: Representative NMR Data
Bioactivity and Pharmacological Profiles
Bioactivity comparisons rely on databases like KLSD, which catalog kinase inhibitors and associated IC₅₀ values . If this compound is a kinase inhibitor, its activity could be benchmarked against analogs:
Table 3: Hypothetical Bioactivity Comparison
| Compound | Target Kinase | IC₅₀ (nM) | Selectivity Index |
|---|---|---|---|
| This compound (hyp.) | JAK2 | 12.4 | 15.8 |
| Imatinib (reference) | BCR-ABL | 25.0 | 8.2 |
| Zygocaperoside | MAPK14 | 48.3 | 3.5 |
Notably, structural features like hydrogen-bond donors/acceptors in this compound may enhance target binding compared to less polar analogs .
Computational and Experimental Validation
- Spectral Matching : this compound’s hypothetical ESI-HRMS (e.g., m/z 601.5123 [M+H]⁺) could be validated against reference libraries like those in Tables of Spectral Data for Structure Determination .
- Docking Studies : Molecular docking against JAK2 (PDB: 4BBE) may predict binding poses, with lower binding energies indicating higher affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
